N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide
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Description
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O4S and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
- Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. The study identified compounds with significant anticancer potential, suggesting further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Antibacterial and Antifungal Applications
- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Unique Chemical Properties
- The effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives was studied, indicating specific modifications can influence the formation of α-monomethoxy and α,α'-dimethoxy derivatives, highlighting the chemical versatility of these compounds (Golub & Becker, 2015).
Enzyme Inhibition and Molecular Docking Studies
- Highly functionalized piperidine derivatives were synthesized and evaluated for their inhibitory activity against the butyrylcholinesterase (BChE) enzyme. Molecular docking studies provided insights into ligand-BChE binding affinity and orientation, indicating the potential for therapeutic applications (Khalid et al., 2016).
properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-6-5-7-19(14-16)26-23(29)22(28)25-12-11-20-8-3-4-13-27(20)32(30,31)21-10-9-18(24)15-17(21)2/h5-7,9-10,14-15,20H,3-4,8,11-13H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHPLCHZZRFNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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